rel-syn-Octahydro-​6-​(phenylmethyl)​-1H-pyrrolo[3,4-b]pyridine rel-syn-Octahydro-​6-​(phenylmethyl)​-1H-pyrrolo[3,4-b]pyridine
Brand Name: Vulcanchem
CAS No.: 161594-54-3
VCID: VC0031590
InChI: InChI=1S/C14H20N2/c1-2-5-12(6-3-1)9-16-10-13-7-4-8-15-14(13)11-16/h1-3,5-6,13-15H,4,7-11H2/t13-,14+/m1/s1
SMILES: C1CC2CN(CC2NC1)CC3=CC=CC=C3
Molecular Formula: C14H20N2
Molecular Weight: 216.32 g/mol

rel-syn-Octahydro-​6-​(phenylmethyl)​-1H-pyrrolo[3,4-b]pyridine

CAS No.: 161594-54-3

Reference Standards

VCID: VC0031590

Molecular Formula: C14H20N2

Molecular Weight: 216.32 g/mol

rel-syn-Octahydro-​6-​(phenylmethyl)​-1H-pyrrolo[3,4-b]pyridine - 161594-54-3

CAS No. 161594-54-3
Product Name rel-syn-Octahydro-​6-​(phenylmethyl)​-1H-pyrrolo[3,4-b]pyridine
Molecular Formula C14H20N2
Molecular Weight 216.32 g/mol
IUPAC Name (4aR,7aR)-6-benzyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine
Standard InChI InChI=1S/C14H20N2/c1-2-5-12(6-3-1)9-16-10-13-7-4-8-15-14(13)11-16/h1-3,5-6,13-15H,4,7-11H2/t13-,14+/m1/s1
Standard InChIKey AFYZAHZKOFBVLE-KGLIPLIRSA-N
Isomeric SMILES C1C[C@@H]2CN(C[C@@H]2NC1)CC3=CC=CC=C3
SMILES C1CC2CN(CC2NC1)CC3=CC=CC=C3
Canonical SMILES C1CC2CN(CC2NC1)CC3=CC=CC=C3
Synonyms rel-8-Benzyl-2,8-diazabicyclo[4.3.0]nonane; rel-Octahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine;
PubChem Compound 1519433
Last Modified Nov 11 2021
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